molecular formula C19H17NO2 B13367097 4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone

4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone

Cat. No.: B13367097
M. Wt: 291.3 g/mol
InChI Key: YGQMCJZEICOBBH-UHFFFAOYSA-N
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Description

4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone ring substituted with hydroxy, methyl, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with acetophenone derivatives under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methyl-6-phenyl-2H-pyran-2-one
  • 4-hydroxy-3-methyl-6-(2-methylphenyl)-2H-pyran-2-one
  • 4-hydroxy-3-methyl-6-(2-methylphenyl)-1H-pyridin-2-one

Uniqueness

4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenyl-2(1H)-pyridinone is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-hydroxy-3-methyl-6-(2-methylphenyl)-1-phenylpyridin-2-one

InChI

InChI=1S/C19H17NO2/c1-13-8-6-7-11-16(13)17-12-18(21)14(2)19(22)20(17)15-9-4-3-5-10-15/h3-12,21H,1-2H3

InChI Key

YGQMCJZEICOBBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C(=O)N2C3=CC=CC=C3)C)O

Origin of Product

United States

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